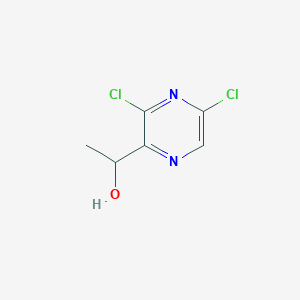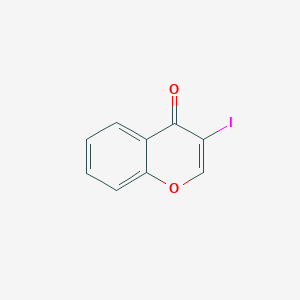![molecular formula C12H16O3 B180191 2-[4-(2-Methylpropoxy)phenyl]acetic acid CAS No. 13362-94-2](/img/structure/B180191.png)
2-[4-(2-Methylpropoxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(2-Methylpropoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 13362-94-2. It has a molecular weight of 208.26 and its IUPAC name is (4-isobutoxyphenyl)acetic acid .
Molecular Structure Analysis
The molecular formula of “2-[4-(2-Methylpropoxy)phenyl]acetic acid” is C12H16O3 . The InChI code for this compound is 1S/C12H16O3/c1-9(2)8-15-11-5-3-10(4-6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
“2-[4-(2-Methylpropoxy)phenyl]acetic acid” is a solid substance with a melting point range of 87 - 89 degrees Celsius .Applications De Recherche Scientifique
Environmental Remediation and Water Treatment
Acetic acid and its derivatives are studied for their roles in environmental remediation, particularly in the degradation of pollutants. For example, advanced oxidation processes (AOPs) are employed to treat acetaminophen from aqueous media, generating insights into the degradation pathways and biotoxicity of by-products. Such processes can lead to the generation of acetic acid among other compounds, highlighting the environmental fate and treatment options for these substances (Qutob et al., 2022). Additionally, wastewater from the pesticide industry, containing toxic pollutants including various phenoxy acids, presents significant treatment challenges. Biological processes and granular activated carbon have been used to remove these compounds, potentially leading to acetic acid as a by-product (Goodwin et al., 2018).
Toxicology and Environmental Impact
The toxicological effects and environmental impact of herbicides like 2,4-Dichlorophenoxyacetic acid, a compound similar to the query, have been extensively studied. These studies offer insights into the behavior of phenoxy acids in water and their effects on ecosystems, which could be relevant for understanding the environmental behavior of similar compounds (Muszyński et al., 2019).
Biochemical Research and Therapeutic Applications
In biochemical research, acetic acid derivatives are explored for their therapeutic potential. For instance, cinnamic acid and its derivatives exhibit antioxidant, anti-cancer, and antimicrobial activities. This suggests a potential research avenue for exploring the biochemical and therapeutic applications of similar compounds (De et al., 2011).
Biotechnological Applications
Biotechnological applications of compounds related to acetic acid include the production of biodegradable polymers and other chemicals from lactic acid, which can be synthesized through biotechnological routes. This area of research demonstrates the potential for using acetic acid derivatives in producing valuable biochemicals (Gao et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-5-3-10(4-6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXLSLWSMWRTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480117 |
Source


|
| Record name | [4-(2-Methylpropoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylpropoxy)phenyl]acetic acid | |
CAS RN |
13362-94-2 |
Source


|
| Record name | [4-(2-Methylpropoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


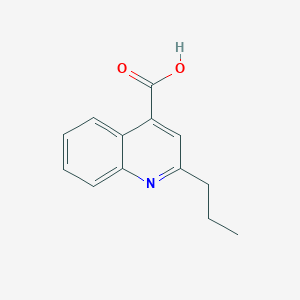

![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
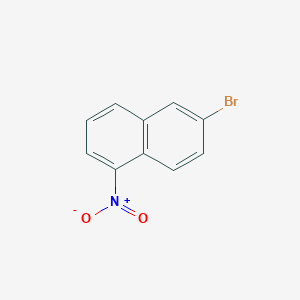
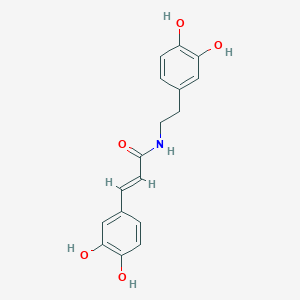

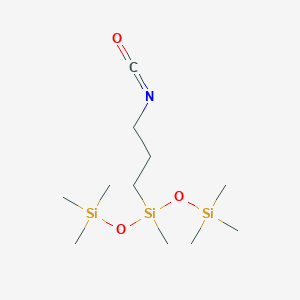
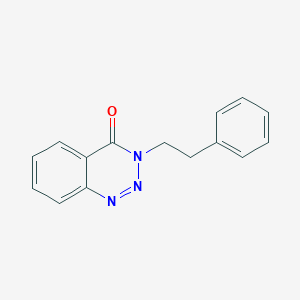

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)

